Unoprostone isopropyl ester
Overview
Description
Unoprostone isopropyl ester: is a prostaglandin-like compound that belongs to the family of isoprostanes. These compounds are produced by the nonenzymatic peroxidation of arachidonic acid in response to free radicals and reactive oxygen species . Prostaglandins play a crucial role in various physiological processes, including inflammation, uterine contraction, and regulation of blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Unoprostone isopropyl ester involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2 by the enzyme prostaglandin Δ13-reductase . This reduction must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase .
Industrial Production Methods: the general approach involves the enzymatic reduction of prostaglandin precursors under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Unoprostone isopropyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, Unoprostone isopropyl ester is used as a model compound to study the behavior of prostaglandins and their derivatives .
Biology: In biological research, this compound is used to investigate the role of prostaglandins in cellular signaling and inflammation .
Medicine: Medically, this compound is studied for its potential therapeutic effects in conditions like inflammation and uterine disorders .
Industry: In the industrial sector, this compound is used in the synthesis of various prostaglandin analogs for pharmaceutical applications .
Mechanism of Action
The mechanism of action of Unoprostone isopropyl ester involves its interaction with specific prostaglandin receptors on the cell surface . This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological effects such as inflammation and uterine contraction . The molecular targets include prostaglandin receptors and associated signaling molecules .
Comparison with Similar Compounds
- 13,14-Dihydro-15-keto-prostaglandin F2α
- 11β-13,14-dihydro-15-keto-prostaglandin F2α
- 13,14-Dihydro-15-keto-prostaglandin E2
Uniqueness: Unoprostone isopropyl ester is unique due to its specific structural modifications, including the ethyl group at the 20th position. This modification imparts distinct biological activities and receptor affinities compared to other similar compounds .
Properties
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8+/t21-,22-,23+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-IZYGNDRDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)OC(C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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